![molecular formula C17H17ClN6O2 B2569146 1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-71-0](/img/structure/B2569146.png)
1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazino purines are a class of compounds that contain a purine (a type of heterocyclic aromatic organic compound) fused with a triazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral data . In some cases, the structure can be further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often dependent on the specific substituents present on the triazino purine ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. Factors such as the presence and position of different substituents can greatly influence properties such as solubility, stability, and reactivity .Scientific Research Applications
Antiviral and Anticancer Applications
Synthesis and Antiviral Activity
A study detailed the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotide analogues, highlighting their moderate activity against rhinovirus at non-toxic dosage levels, indicating potential antiviral applications (Kim et al., 1978).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Research on the synthesis of new triazino and triazolo[4,3-e]purine derivatives revealed that some compounds exhibited considerable anticancer activity against specific cancer cell lines and moderate anti-HIV-1 activity, suggesting their potential in developing new therapeutic agents (Ashour et al., 2012).
Chemical Synthesis and Characterization
Synthetic Methodologies
A study on the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines explored their applications as amino protecting groups and sulfurization reagents, highlighting their utility in peptide and glycopeptide synthesis (Barany et al., 2005).
Molecular Structure and Characterization
Research on benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione discussed their optimized synthesis and characterization, providing a foundation for understanding the chemical properties and potential applications of similar triazine derivatives (Hwang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYFQCPSUZPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.